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molecular formula C12H12ClNO2 B8794840 1-Butyl-5-chloro-1H-indole-2,3-dione

1-Butyl-5-chloro-1H-indole-2,3-dione

Cat. No. B8794840
M. Wt: 237.68 g/mol
InChI Key: WJVZGZNNJNUGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079853B2

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione from commercially available 5-chloro isatin (purchased from Fisher Scientific) and commercially available 1-bromo butane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.87 (d, 1H), 3.72 (t, 2H), 1.69 (m, 2H), 1.43 (m, 2H), 0.99 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C2[C:7](=[CH:8]C=CC=2)[C:6](=O)[C:5]1=O)CC.[Cl:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=[O:25])[C:19]2=[O:26].BrCCCC>>[CH2:5]([N:21]1[C:22]2[C:18](=[CH:17][C:16]([Cl:15])=[CH:24][CH:23]=2)[C:19](=[O:26])[C:20]1=[O:25])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)N1C(C(C2=CC(=CC=C12)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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